1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone
Description
1-(4-Methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a nitrobenzimidazole moiety, and a thioether linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-23-12-5-2-10(3-6-12)15(20)9-24-16-17-13-7-4-11(19(21)22)8-14(13)18-16/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUPPAJOCVUOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, 5-nitro-1H-benzimidazole, and a thiol compound.
Formation of Thioether Linkage: The thiol compound is reacted with 4-methoxybenzaldehyde under suitable conditions to form the thioether linkage.
Cyclization: The intermediate product is then subjected to cyclization with 5-nitro-1H-benzimidazole to form the final compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Hydrolysis: The thioether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and aldehyde or ketone.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its structural features and biological activities.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and molecular targets.
Chemical Probes: The compound serves as a chemical probe to study the mechanisms of action of related compounds and to identify new therapeutic targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole moiety can bind to DNA or proteins, affecting their function and leading to various biological outcomes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-[(5-amino-1H-benzimidazol-2-yl)thio]ethanone: This compound has an amino group instead of a nitro group, which may result in different biological activities and reactivity.
1-(4-Methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)oxy]ethanone: This compound has an ether linkage instead of a thioether linkage, which can affect its chemical stability and reactivity.
1-(4-Methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanone: This compound has a propanone group instead of an ethanone group, which may influence its pharmacokinetic properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
